![molecular formula C7H11F2N3 B2774933 ([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine CAS No. 1554179-46-2](/img/structure/B2774933.png)
([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-(2,2-difluoroethyl)-1H-imidazol-2-amine, is a chemical with the CAS Number: 1700491-28-6 . It has a molecular weight of 147.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9) . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a powder that is highly soluble in water and other polar solvents . It has a storage temperature of -10°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Therapeutic Applications
Imiquimod and its analogs, including compounds with similar structural features to the mentioned chemical, have been extensively studied for their immunomodulatory properties. These compounds activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain under exploration, these compounds exhibit no inherent antiviral or antiproliferative activity in vitro. Their ability to stimulate onsite cytokine secretion in vivo suggests a potential for treating various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Imiquimod, in particular, has been recognized as an innovative topical agent for these conditions due to its potent immune response modification and stimulation of cell-mediated immune responses (T. Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives, which share a similar core structure with the compound of interest, are widely used as effective corrosion inhibitors. Their low toxicity, cost-effectiveness, and environmental friendliness make them suitable for industrial applications, particularly in the petroleum industry. The chemical structure, including a 5-membered heterocyclic ring and a pendant side chain or alkyl amine substituent, allows for effective adsorption onto metal surfaces, forming a protective hydrophobic film. This review highlights the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, underscoring their significance in corrosion inhibition research (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Environmental Sciences
In the context of environmental protection, amine-functionalized sorbents, which could include derivatives of the specified compound, have been investigated for the removal of persistent pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal. This innovative approach provides a promising solution to control PFAS concentrations in municipal water and wastewater treatment processes, aligning with current technological advances for environmental remediation (M. Ateia et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and others .
Eigenschaften
IUPAC Name |
1-[1-(2,2-difluoroethyl)imidazol-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-10-4-7-11-2-3-12(7)5-6(8)9/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHAOYIFNEVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
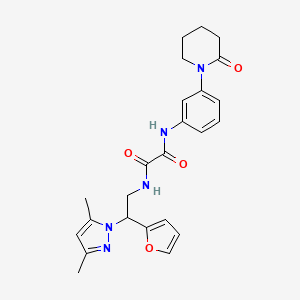
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
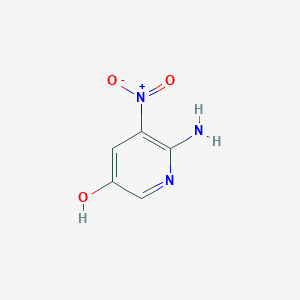

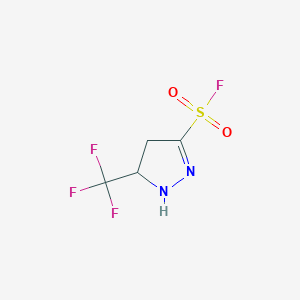
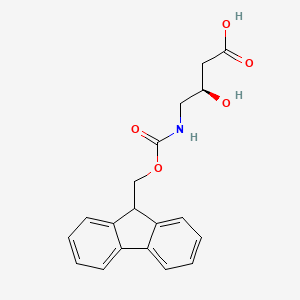
![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)
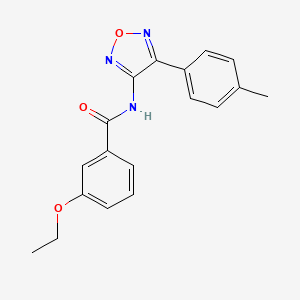
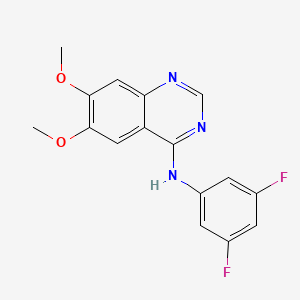

![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)